molecular formula C15H16N4O B12721535 Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- CAS No. 114685-07-3

Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-

Cat. No.: B12721535
CAS No.: 114685-07-3
M. Wt: 268.31 g/mol
InChI Key: UJMZTUYPZBPKJJ-UHFFFAOYSA-N
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Description

Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor and apoptosis inducer . The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of a pyrrole derivative with an acylating agent to form an intermediate, which is then cyclized under specific conditions to yield the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- involves its interaction with multiple kinase enzymes. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is unique due to its specific substitution pattern and the presence of the ethanol moiety, which enhances its solubility and bioavailability. This makes it a more effective and versatile compound compared to other similar derivatives .

Properties

CAS No.

114685-07-3

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-[(2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C15H16N4O/c1-10-17-13-9-12(11-5-3-2-4-6-11)19-14(13)15(18-10)16-7-8-20/h2-6,9,19-20H,7-8H2,1H3,(H,16,17,18)

InChI Key

UJMZTUYPZBPKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)NCCO)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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